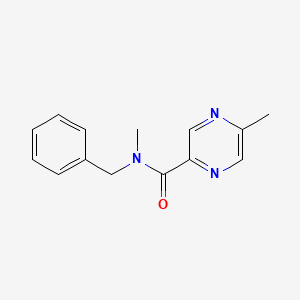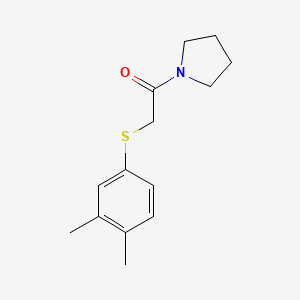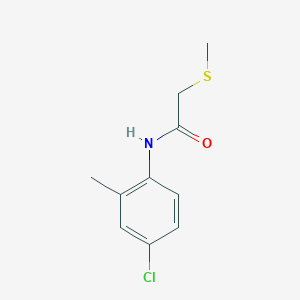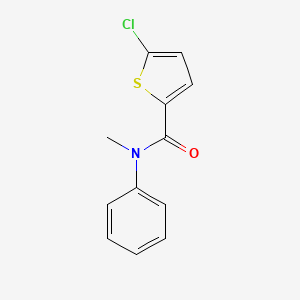
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, also known as PACAP-27, is a neuropeptide that plays a crucial role in various physiological processes. It was first discovered in 1989 and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide exerts its effects by binding to specific receptors on the cell surface, known as PAC1 receptors. Upon binding, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide activates a signaling pathway that leads to the activation of various intracellular enzymes and the subsequent regulation of gene expression. The precise mechanism of action of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is still being elucidated, but it is thought to involve the modulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has a wide range of biochemical and physiological effects, including the regulation of hormone secretion, neurotransmitter release, and immune function. It has been shown to have neuroprotective effects, promote neuronal survival and differentiation, and modulate synaptic plasticity. N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has also been shown to regulate the secretion of various hormones, including insulin, growth hormone, and corticotropin-releasing hormone. In addition, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to modulate immune function by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide in lab experiments is its specificity for the PAC1 receptor, which allows for precise modulation of cellular signaling pathways. N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is also relatively stable and can be easily synthesized using the SPPS method. However, one limitation of using N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide, including the development of novel therapeutic applications for various diseases. In neuroscience, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is being investigated as a potential treatment for diabetes and other metabolic disorders. In addition, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide is being investigated as a potential treatment for autoimmune disorders, due to its ability to modulate immune function. Further research is needed to fully understand the therapeutic potential of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide and its mechanisms of action.
Synthesemethoden
The synthesis of N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide involves the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a solid resin support, which is then cleaved to release the final peptide product. The SPPS method is widely used for the synthesis of peptides due to its efficiency and versatility.
Wissenschaftliche Forschungsanwendungen
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to have neuroprotective effects and is being investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. In endocrinology, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to regulate the secretion of various hormones, including insulin and growth hormone. In immunology, N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide has been shown to modulate the immune response and is being investigated as a potential treatment for autoimmune disorders.
Eigenschaften
IUPAC Name |
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-13(16-11(2)18)8-5-9-14(10)17-15(19)12-6-3-4-7-12/h5,8-9,12H,3-4,6-7H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCBQBRIQJCCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2CCCC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamido-2-methylphenyl)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)











![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)